7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
2-(2-methoxyanilino)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-16-9-7-14(8-10-16)15-11-19-17(20(26)12-15)13-23-22(25-19)24-18-5-3-4-6-21(18)28-2/h3-10,13,15H,11-12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXLAKUQNSBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of quinazolinone derivatives often involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a condensation reaction involving appropriate aniline derivatives and isocyanates or similar reagents. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Methoxyaniline + 2-Methoxyphenyl isocyanate | Reflux in ethanol | 75% |
| 2 | Cyclization under acidic conditions | Heat for 2 hours | 85% |
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to This compound have shown efficacy in inducing apoptosis in breast cancer cells (e.g., MCF-7). The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
-
Apoptosis Induction : The compound activates both intrinsic and extrinsic apoptotic pathways.
- Caspase Activation : Increased levels of caspases-3, -8, and -9 were observed in treated cells.
- Mitochondrial Membrane Potential (MMP) Disruption : A decline in MMP was noted, indicating mitochondrial damage.
- ROS Generation : The compound induces ROS production, which is critical for triggering apoptosis.
Table 2: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 4 | Apoptosis via caspase activation |
| ROS Generation | MCF-7 | N/A | Induction of oxidative stress |
| MMP Disruption | MCF-7 | N/A | Loss of mitochondrial integrity |
Study 1: Apoptotic Effects on MCF-7 Cells
In a study published in Scientific Reports, researchers evaluated the effects of several quinazolinone derivatives on MCF-7 cells. The study found that treatment with these compounds resulted in significant cell death through apoptosis, confirmed by increased LDH release and caspase activity assays. The results indicated that the quinazolinone scaffold could be a promising lead for developing anticancer agents.
Study 2: In Vivo Toxicity Assessment
Another investigation assessed the safety profile of the compound in vivo using murine models. Administration at doses up to 250 mg/kg did not result in mortality or significant toxicity to liver or kidney tissues, suggesting a favorable safety margin for further development.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of quinazoline compounds possess significant anticancer properties. The presence of methoxy groups enhances the lipophilicity and bioavailability of the compound, potentially increasing its effectiveness against various cancer cell lines.
- A case study demonstrated that similar quinazoline derivatives inhibited the growth of breast cancer cells in vitro, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .
-
Antimicrobial Properties :
- Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains. The methoxy groups are believed to contribute to the compound's ability to penetrate bacterial membranes.
- A comparative analysis with other known antimicrobial agents showed that this compound had comparable efficacy against gram-positive bacteria.
- Anti-inflammatory Effects :
Synthesis and Derivatives
The synthesis of 7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions including:
- Formation of the Quinazoline Core :
- This involves cyclization reactions starting from appropriate precursors under acidic or basic conditions.
- Functionalization :
- Introduction of methoxy and amino groups through various organic reactions such as alkylation and amination.
Table 1: Synthetic Routes for Quinazoline Derivatives
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Acid/base catalysts |
| 2 | Alkylation | Alkyl halides |
| 3 | Amination | Amines (e.g., aniline derivatives) |
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared in Table 1 , focusing on substituent variations and their implications.
Table 1: Structural and Functional Comparison of Selected Dihydroquinazolinone Derivatives
Critical Analysis of Substituent Impact
Position 7 Modifications
- Methoxyphenyl vs. Chlorophenyl : The target compound’s 4-methoxyphenyl group enhances solubility compared to the chloro analog () due to the electron-donating methoxy (-OMe) group . Chlorophenyl derivatives may exhibit stronger hydrophobic interactions but lower metabolic stability.
Position 2 Modifications
- Amino vs. This may enhance selectivity for specific biological targets .
- Piperazinyl/Morpholino Groups (): These substituents introduce basic nitrogen atoms, improving water solubility and enabling interactions with ionizable receptor residues. For example, the morpholino group in is associated with enhanced blood-brain barrier penetration .
Core Modifications
Q & A
Q. What are the standard synthetic routes for synthesizing 7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with aldehydes and amines. Key steps include:
- Cyclization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during ring closure .
- Substitution : Optimize temperature (80–100°C) and stoichiometry (1:1.2 ratio of quinazolinone precursor to 2-methoxyaniline) to minimize side products .
- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the target compound. Yield improvements (>70%) are achievable via microwave-assisted synthesis .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm methoxyphenyl substituents (δ 3.8–4.0 ppm for OCH) and the quinazolinone core (δ 6.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 406.16) and fragmentation patterns .
- X-ray Crystallography : Resolve dihedral angles between the quinazolinone core and substituents to confirm stereochemistry (e.g., C7–C8–C9–N2 torsion angle ≈ −169.2°) .
Q. What preliminary assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- In Vitro Screening :
- Kinase Inhibition : Use ATP-binding assays (e.g., EGFR or VEGFR2 kinases) at 10 µM concentration .
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays (range: 5–50 µg/mL) .
- Cytotoxicity : Employ MTT assays on HEK-293 cells to establish IC values and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on biological targets?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO) at the 4-methoxyphenyl position to assess potency changes .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
- Data Analysis : Apply multivariate regression to correlate logP values with cytotoxicity (e.g., higher lipophilicity often enhances membrane permeability but increases off-target effects) .
Q. How should conflicting data on its mechanism of action (e.g., kinase inhibition vs. intercalation) be resolved?
- Methodological Answer :
- Competitive Binding Assays : Compare IC values in the presence/absence of ATP to distinguish ATP-competitive vs. allosteric inhibition .
- DNA Interaction Studies : Conduct ethidium bromide displacement assays (fluorescence quenching) to test intercalation potential .
- Computational Modeling : Perform MD simulations to assess binding stability in kinase vs. DNA groove sites .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Degradation Studies : Use HPLC-MS to track hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV light) .
- Bioaccumulation : Expose Daphnia magna to sublethal doses (0.1–1 mg/L) and measure tissue concentrations via LC-MS .
- Trophic Transfer : Model food-chain accumulation using OECD 305 guidelines (e.g., algae → fish) .
Q. How can regioselectivity challenges in introducing substituents to the quinazolinone core be addressed?
- Methodological Answer :
- Directing Groups : Install temporary protecting groups (e.g., Boc on the amino moiety) to steer electrophilic substitution to C2 or C7 positions .
- Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)/ligand systems) for selective functionalization .
- Solvent Effects : Polar solvents (acetonitrile) favor nucleophilic attack at the electron-deficient C2 position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
